molecular formula C18H15N3O6S B11451976 2-({5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone

2-({5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone

Cat. No.: B11451976
M. Wt: 401.4 g/mol
InChI Key: RKFCJOZZJWRRIL-UHFFFAOYSA-N
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Description

2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to form 5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this thiol with 4-nitroacetophenone under basic conditions to yield the target compound .

Chemical Reactions Analysis

2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microbial and cancer cells .

Comparison with Similar Compounds

2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE can be compared with other oxadiazole derivatives, such as:

The uniqueness of 2-({5-[(4-METHOXYPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H15N3O6S/c1-25-14-6-8-15(9-7-14)26-10-17-19-20-18(27-17)28-11-16(22)12-2-4-13(5-3-12)21(23)24/h2-9H,10-11H2,1H3

InChI Key

RKFCJOZZJWRRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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